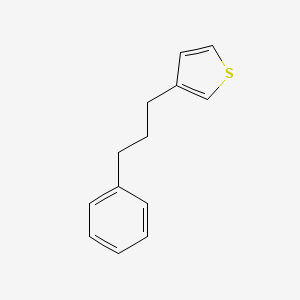
3-(3-Phenylpropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpropyl)thiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)thiophene can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) in an acidic medium . Additionally, the Gewald synthesis, which involves the cyclization of α-carbonyl thiols on nitriles, can also be used .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of elemental sulfur and sodium tert-butoxide (NaOtBu) to facilitate the cyclization of 1,3-diynes . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Phenylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
Aplicaciones Científicas De Investigación
3-(3-Phenylpropyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Phenylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids and esters enhances their binding affinity to these enzymes, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simple thiophene ring.
2-Substituted Thiophenes: Compounds like suprofen and articaine, which have therapeutic applications.
Benzothiophene: A fused ring system with additional aromaticity.
Uniqueness: 3-(3-Phenylpropyl)thiophene stands out due to the presence of the phenylpropyl group, which imparts unique chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
120245-35-4 |
|---|---|
Fórmula molecular |
C13H14S |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
3-(3-phenylpropyl)thiophene |
InChI |
InChI=1S/C13H14S/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,9-11H,4,7-8H2 |
Clave InChI |
NROPTWRMZBMHIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


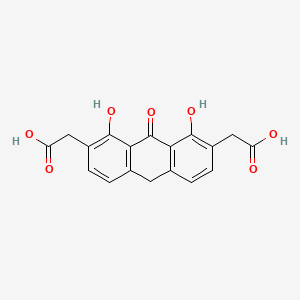

![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
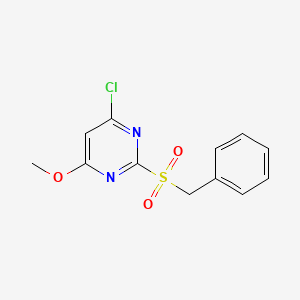
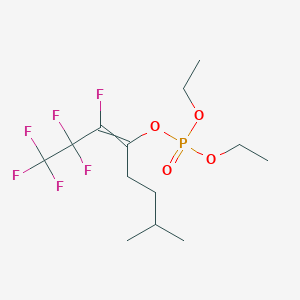
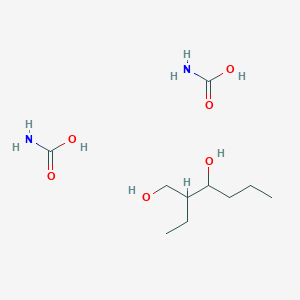
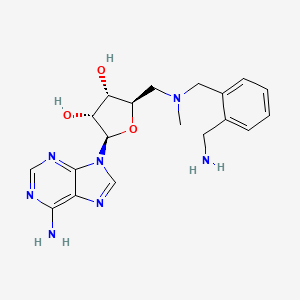
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
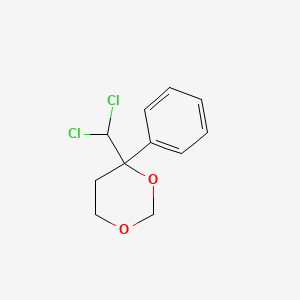
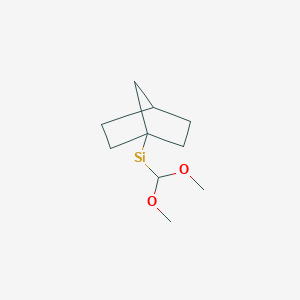
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
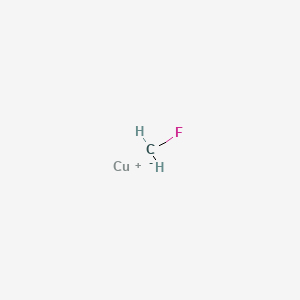
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
